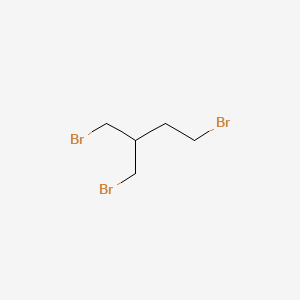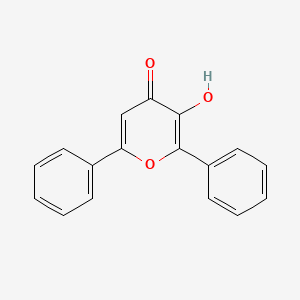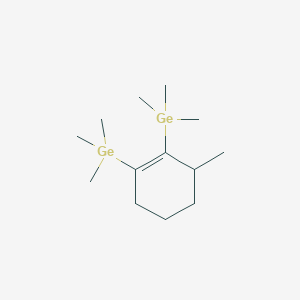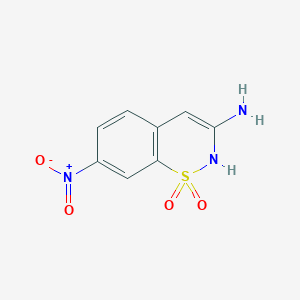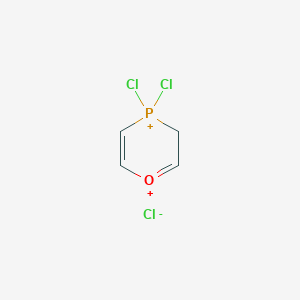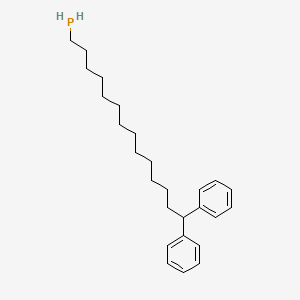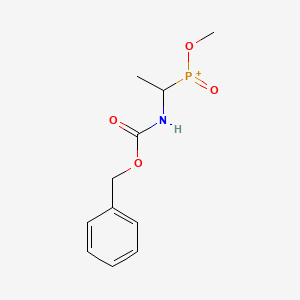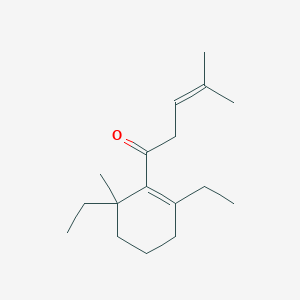
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one is a complex organic compound with a unique structure It features a cyclohexene ring substituted with ethyl and methyl groups, and a pentenone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can be achieved through several synthetic routes. One possible method involves the alkylation of a cyclohexene derivative with appropriate alkyl halides under basic conditions. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, amines, in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated compounds, amines
Aplicaciones Científicas De Investigación
1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may have applications in various scientific research fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Use as a precursor in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological pathways. The exact molecular targets and pathways involved would require further research and experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,6-Diethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Dimethylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one
- 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-ethylpent-3-en-1-one
Comparison
Compared to similar compounds, 1-(2,6-Diethyl-6-methylcyclohex-1-en-1-yl)-4-methylpent-3-en-1-one may exhibit unique chemical reactivity and biological activity due to the specific arrangement of its substituents. The presence of both ethyl and methyl groups on the cyclohexene ring can influence its steric and electronic properties, making it distinct from other related compounds.
Propiedades
Número CAS |
113405-68-8 |
|---|---|
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
1-(2,6-diethyl-6-methylcyclohexen-1-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C17H28O/c1-6-14-9-8-12-17(5,7-2)16(14)15(18)11-10-13(3)4/h10H,6-9,11-12H2,1-5H3 |
Clave InChI |
QLDBEELTHLBOAP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(CCC1)(C)CC)C(=O)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


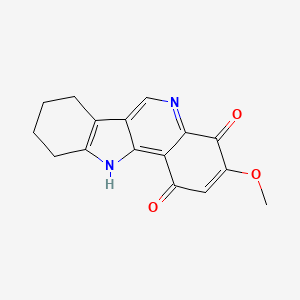
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

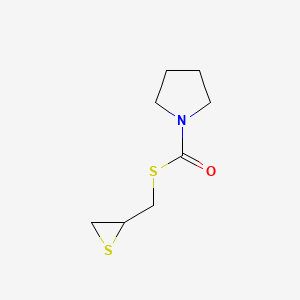
![Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane](/img/structure/B14295124.png)
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)
